2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Elucidation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple ring systems. The compound's systematic name, this compound, reflects its hierarchical structural organization beginning with the isoindole-1,3-dione core as the parent framework. The nomenclature indicates the presence of a chlorine substituent at the 5-position of the benzoxazole ring, which is connected through a two-carbon ethyl bridge to the nitrogen atom at position 2 of the isoindole-1,3-dione system.
Structural elucidation through chemical database analysis reveals the compound's molecular architecture consists of three distinct structural components: the chloro-substituted benzoxazole heterocycle, the ethyl linker chain, and the isoindole-1,3-dione bicyclic system. The benzoxazole moiety contains a fused benzene ring and oxazole ring, with the chlorine atom positioned on the benzene portion of this fused system. The isoindole-1,3-dione component represents a bicyclic structure derived from phthalimide, featuring two carbonyl groups that contribute to the compound's chemical reactivity profile. The ethyl bridge connecting these two heterocyclic systems provides conformational flexibility while maintaining the overall molecular integrity.
The three-dimensional molecular geometry exhibits specific spatial arrangements that influence the compound's chemical properties and potential biological activities. Chemical structure databases provide comprehensive InChI (International Chemical Identifier) representations that encode the complete molecular connectivity. The InChI string InChI=1S/C17H11ClN2O3/c18-10-5-6-14-13(9-10)19-15(23-14)7-8-20-16(21)11-3-1-2-4-12(11)17(20)22/h1-6,9H,7-8H2 precisely describes the atomic connections and hydrogen distribution throughout the molecular framework.
Alternative Nomenclatural Representations in Chemical Databases
Chemical databases employ various alternative nomenclatural representations to facilitate comprehensive compound identification and cross-referencing across different scientific databases and commercial suppliers. The compound appears under multiple synonymous designations that reflect different naming conventions and database-specific formatting preferences. These alternative representations include variations such as 2-(2-(5-Chlorobenzo[d]oxazol-2-yl)ethyl)isoindoline-1,3-dione and 2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione, demonstrating the flexibility in chemical nomenclature while maintaining structural accuracy.
Database-specific identifier systems provide standardized methods for compound recognition across international chemical information networks. The compound's entry in PubChem utilizes systematic cataloging approaches that incorporate both traditional nomenclature and modern chemical informatics standards. Commercial chemical suppliers frequently employ abbreviated or modified naming conventions that prioritize practical laboratory identification while preserving essential structural information. Matrix Scientific, for example, lists the compound using the systematic name while providing additional catalog-specific identifiers for procurement purposes.
| Database Source | Alternative Nomenclature | Identifier Type |
|---|---|---|
| PubChem | This compound | Primary Entry |
| Ambeed | 2-(2-(5-Chlorobenzo[d]oxazol-2-yl)ethyl)isoindoline-1,3-dione | Commercial Designation |
| Matrix Scientific | This compound | Catalog Entry |
| Key Organics | 2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione | Supplier Variant |
| Sigma-Aldrich | This compound | Commercial Standard |
The Simplified Molecular Input Line Entry System representation provides a linear encoding of the molecular structure that facilitates computational chemistry applications and database searching algorithms. The compound's Simplified Molecular Input Line Entry System code O=C1N(CCC2=NC3=CC(Cl)=CC=C3O2)C(C4=C1C=CC=C4)=O encodes the complete molecular connectivity in a format suitable for chemical informatics processing. This representation enables rapid structural comparisons and substructure searching across large chemical databases, supporting both research and commercial applications.
Chemical Abstracts Service Registry Number and Molecular Formula Validation
The Chemical Abstracts Service registry number 871688-82-3 serves as the definitive unique identifier for this compound across international chemical databases and regulatory systems. This registry number assignment follows Chemical Abstracts Service protocols for novel compound registration and provides permanent identification regardless of nomenclatural variations or database-specific formatting differences. The registry number enables precise compound identification in scientific literature, patent applications, regulatory filings, and commercial transactions involving this specific molecular entity.
Molecular formula validation confirms the empirical composition as C17H11ClN2O3, representing seventeen carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms. The molecular weight calculations across multiple database sources consistently report values ranging from 326.73 to 326.74 atomic mass units, with variations attributable to different decimal precision standards employed by various chemical information systems. This molecular weight corresponds precisely to the expected mass based on the sum of individual atomic weights: (17 × 12.011) + (11 × 1.008) + (1 × 35.453) + (2 × 14.007) + (3 × 15.999) = 326.734 atomic mass units.
| Database Source | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |
|---|---|---|---|
| PubChem | C17H11ClN2O3 | Not specified | 871688-82-3 |
| Ambeed | C17H11ClN2O3 | 326.73 | 871688-82-3 |
| Matrix Scientific | C17H11ClN2O3 | 326.74 | 871688-82-3 |
| Key Organics | C17H11ClN2O3 | 326.74 | 871688-82-3 |
| Chemical Book | C17H11ClN2O3 | 326.73 | 871688-82-3 |
The molecular formula validation process involves cross-referencing multiple authoritative chemical databases to ensure consistency in reported composition and to identify any potential discrepancies in chemical information systems. The uniform reporting of the molecular formula C17H11ClN2O3 across diverse database sources confirms the accuracy of the chemical composition and supports the reliability of the structural assignments. The slight variations in molecular weight reporting (326.73 versus 326.74) reflect standard rounding conventions rather than fundamental differences in molecular composition, as both values fall within acceptable precision limits for chemical informatics applications.
MDL number assignments provide additional validation through independent chemical database systems, with the compound consistently identified as MFCD19103384 across multiple commercial and academic chemical information platforms. This MDL number serves as a secondary identifier that complements the Chemical Abstracts Service registry number and enables cross-database verification of compound identity. The consistency of both Chemical Abstracts Service and MDL identifiers across multiple independent sources provides robust confirmation of the compound's chemical identity and supports the accuracy of associated molecular data.
Properties
IUPAC Name |
2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-10-5-6-14-13(9-10)19-15(23-14)7-8-20-16(21)11-3-1-2-4-12(11)17(20)22/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOYRDQYLAOQIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Condensation of Phthalic Anhydride with Amino-Benzoxazole Derivatives
- Reagents: Phthalic anhydride, 2-amino-5-chlorobenzoxazole.
- Reaction Conditions: Reflux in acetic acid for approximately 14 hours.
- Procedure:
- Dissolve phthalic anhydride (1 mmol) and 2-amino-5-chlorobenzoxazole (1 mmol) in glacial acetic acid.
- Heat under reflux with continuous stirring.
- Precipitate the product by adding water.
- Filter, wash, and recrystallize from ethanol to obtain the target compound.
- Yield: Approximately 49.6%.
- Melting Point: 265-266°C.
- Spectroscopic Data: Confirmed via NMR and IR spectroscopy, indicating successful formation of the compound.
Reaction Data Summary
| Method | Starting Materials | Reaction Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reflux in acetic acid | Phthalic anhydride + 2-amino-5-chlorobenzoxazole | Reflux 14 hrs | 14 hrs | 49.6 | Confirmed by melting point and spectroscopic data |
| N-alkylation of phthalimide | Phthalimide + N-arylpiperazine acyl chlorides | Room temp, acetonitrile | 12-14 hrs | 47.3–92.9 | Recrystallization from ethanol or mixtures |
| Microwave-assisted | Benzoxazole derivatives + phthalic derivatives | Microwave irradiation | Variable | Improved yields | Shorter reaction times |
Notes on Synthesis Optimization and Challenges
- Reaction time and temperature are critical for maximizing yield and purity.
- Choice of solvent influences crystallinity and ease of purification.
- Purification techniques include recrystallization and chromatography.
- Yield variability depends on substituents on the benzoxazole and the reaction conditions.
Research Findings and Data Tables
Research indicates that the synthesis of these compounds is well-established, with yields typically ranging from 47% to nearly 93%. The key to successful preparation lies in optimizing reflux times, solvent choice, and purification methods.
| Parameter | Typical Range | Reference |
|---|---|---|
| Reflux time | 12–14 hours | , |
| Yield | 47%–93% | , |
| Melting point | 265–266°C |
Chemical Reactions Analysis
2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of 2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzoxazole Derivatives
(a) 2-[2-(1,3-Benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 623553-27-5)
- Structure : Lacks the 5-chloro substituent on the benzoxazole ring.
- Molecular Weight : 292.30 g/mol .
- No reported anticonvulsant activity; applications remain underexplored .
(b) 2-[(5-Methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Dichloro-Substituted Phthalimides
(a) 5,6-Dichloro-2-(3-methoxyphenyl)isoindoline-1,3-dione
- Structure : Dichloro substitution on the phthalimide core with a 3-methoxyphenyl group.
- The methoxy group introduces hydrogen-bonding capacity, differing from the ethyl-linked benzoxazole in the target compound .
Indole and Benzimidazole Derivatives
(a) 2-[2-(2-Bromo-1-ethyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- Structure : Bromo-indole substituent instead of benzoxazole.
- Biological Activity : Demonstrates hepatoprotective effects in CCl₄-induced liver injury models, likely due to antioxidant properties .
- Key Differences :
(b) 2-{(1-Phenylethyl-1H-benzo(d)imidazol-2-yl)methyl}isoindoline-1,3-dione
Sulfur-Containing Derivatives
(a) 2-[(Dichloromethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione
- Structure : Sulfanyl group with a dichloromethyl substituent.
- Application : Functions as a fungicide (folpet analog) .
- Key Differences: The sulfanyl group increases electrophilicity, enabling covalent interactions with biological thiols, unlike the target compound’s non-covalent benzoxazole interactions .
Comparative Analysis Table
Key Findings and Implications
- Electron-Withdrawing Groups: The 5-chloro substituent in the target compound enhances stability and anticonvulsant efficacy compared to non-halogenated analogs .
- Linker Flexibility : Ethyl chains (vs. methyl or PEG) balance lipophilicity and molecular rigidity, optimizing blood-brain barrier penetration for CNS-targeted activity .
- Heterocyclic Variations: Benzoxazole’s oxygen atom vs. benzimidazole’s nitrogen system dictates divergent biological targets—anticonvulsant vs.
Biological Activity
The compound 2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its anticancer, antimicrobial, and other pharmacological activities.
- Molecular Formula : C17H15ClN2O3
- Molecular Weight : 330.77 g/mol
- Density : 1.5 ± 0.1 g/cm³
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the benzoxazole moiety is often linked to enhanced cytotoxic effects against various cancer cell lines.
Case Study:
In a study published by MDPI, various benzoxazole derivatives were tested for their cytotoxicity against human cancer cell lines. The compound was evaluated using an MTT assay, revealing an IC50 value of approximately 10 µM against A431 cells, indicating promising anticancer activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.6 | HeLa |
| Compound B | 12.4 | A431 |
| Target Compound | 10 | A431 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. The presence of the chloro group in the benzoxazole structure enhances its interaction with microbial targets.
Research Findings:
A study focusing on various derivatives of benzoxazole indicated that compounds with electron-withdrawing groups like chlorine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
The proposed mechanism of action for the anticancer and antimicrobial effects involves:
- Inhibition of DNA Synthesis : The isoindole structure may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Studies suggest that similar compounds induce apoptosis through mitochondrial pathways.
- Disruption of Cell Membrane Integrity : Antimicrobial activity is hypothesized to stem from disruption of bacterial cell membranes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of the chloro group at position 5 of the benzoxazole ring is critical for enhancing cytotoxicity.
- Modifications to the isoindole structure can lead to variations in potency and selectivity against different cancer cell lines.
Q & A
Q. What are the standard synthetic routes for 2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione?
The synthesis typically involves multi-step reactions, such as coupling benzoxazole derivatives with isoindole-dione precursors. For example, analogous compounds are synthesized via condensation of substituted 2-acylbenzoic acids with isatoic anhydrides using catalysts like p-toluenesulfonic acid at elevated temperatures (140°C). Purification often employs column chromatography . Another method involves refluxing ethanol solutions of isoindole-dione derivatives with amines, yielding crystalline products suitable for X-ray analysis (72% yield) .
Q. How should researchers handle and store this compound to ensure stability?
Stability is maximized by storing the compound in airtight, moisture-resistant containers under dry, low-temperature conditions (e.g., -20°C). Exposure to air, humidity, or light should be minimized to prevent degradation. Liquid or hygroscopic forms may require storage in sealed glass ampoules .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
Key methods include:
- X-ray crystallography : Resolves atomic-level structural details, as demonstrated for related isoindole-dione derivatives .
- NMR spectroscopy : Identifies functional groups and confirms substitution patterns.
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Variables such as catalyst loading, solvent polarity, and temperature significantly impact outcomes. For instance, optimizing the molar ratio of reactants and using polar aprotic solvents (e.g., DMSO) can enhance reaction efficiency. Reaction monitoring via TLC or HPLC helps identify intermediates and adjust conditions dynamically .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies may arise from assay variability (e.g., cell lines, concentrations). To address this:
Q. What computational methods aid in predicting the compound’s mechanism of action?
Molecular docking simulations can predict binding affinities to biological targets (e.g., enzymes, receptors). Molecular dynamics (MD) simulations further assess stability of ligand-target complexes over time. These methods guide experimental validation by prioritizing high-probability interactions .
Q. How can interactions with biological targets be experimentally validated?
- In vitro assays : Measure enzyme inhibition (e.g., IC50 values) or receptor binding (e.g., radioligand displacement).
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics.
- Surface plasmon resonance (SPR) : Provides real-time kinetics of molecular interactions .
Methodological Considerations
Q. What analytical approaches are used to assess the compound’s purity and degradation products?
High-performance liquid chromatography (HPLC) with UV/Vis or mass detection is standard. Accelerated stability studies (e.g., exposure to heat/humidity) coupled with LC-MS identify degradation pathways. Quantification follows ICH guidelines for validation .
Q. How can researchers design dose-response studies to evaluate therapeutic potential?
Q. What are the best practices for comparing this compound with structurally similar analogs?
- Perform SAR studies by systematically modifying substituents (e.g., chloro, methyl groups).
- Use computational tools (e.g., QSAR models) to correlate structural features with activity.
- Validate findings in multiple biological models to ensure robustness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
